
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CPPCA) is an organic compound with a molecular formula of C10H11ClN2O2. It is a member of the pyrazole family and is known for its various applications in the field of chemistry. CPPCA is commonly used in the synthesis of various drugs, as a reagent for the preparation of other compounds, and as an intermediate in the synthesis of other organic compounds. CPPCA has also been used as an inhibitor of cytochrome P450 enzymes and as an inhibitor of the enzyme monoamine oxidase.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves the reaction of 2-chlorobenzaldehyde with propan-2-yl hydrazine to form 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole. This intermediate is then oxidized to form the desired product, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Starting Materials
2-chlorobenzaldehyde, propan-2-yl hydrazine, oxidizing agent
Reaction
Step 1: 2-chlorobenzaldehyde is reacted with propan-2-yl hydrazine in the presence of a suitable solvent and a catalyst to form 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole., Step 2: The intermediate product from step 1 is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid., Step 3: The final product is then purified using standard techniques such as recrystallization or column chromatography.
作用机制
The mechanism of action of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of cytochrome P450 enzymes and monoamine oxidase. It is thought that the compound binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction.
生化和生理效应
The biochemical and physiological effects of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have not been extensively studied. However, some studies have shown that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the activity of cytochrome P450 enzymes and monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of some bacteria, fungi, and viruses.
实验室实验的优点和局限性
The use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is relatively inexpensive and easy to obtain. It is also very stable and can be stored for long periods of time. However, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is toxic and should be handled with care.
未来方向
There are many potential future directions for the use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. One potential application is in the development of new drugs. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as an inhibitor of cytochrome P450 enzymes, which could be useful in the development of new drugs. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used in the synthesis of various polymers and organic compounds, which could be useful for various applications. Finally, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase.
科学研究应用
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used extensively in scientific research. It has been used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of various organic compounds, such as polyamides, polyurethanes, and polyesters. It has also been used in the synthesis of various polymers, such as polycarbonates, polyvinyl acetates, and polyvinyl alcohols.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGZPFNBLQUXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


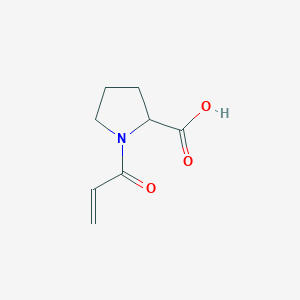
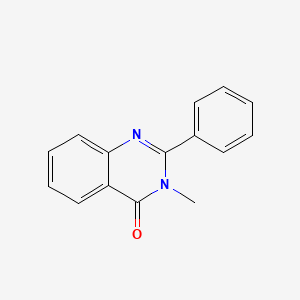

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)
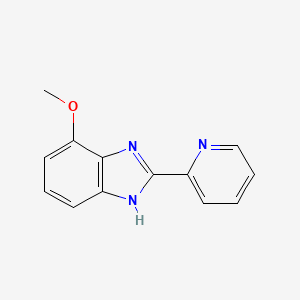
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)
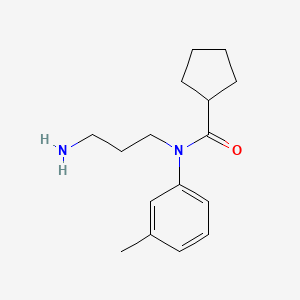

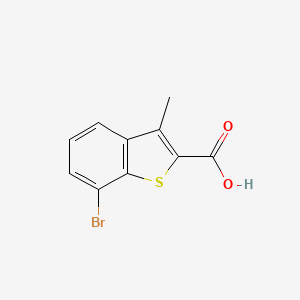
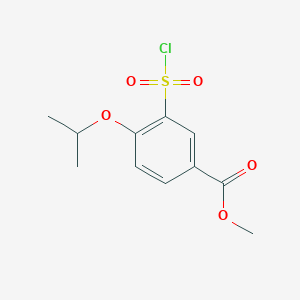
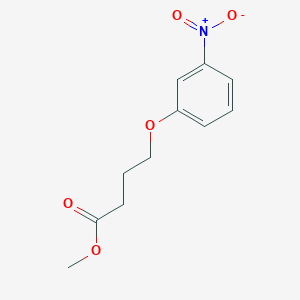
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)